
(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
(1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Piperidine Moiety : A six-membered ring containing one nitrogen atom.
- Cyclobutyl Group : A four-membered ring attached to the piperidine.
This unique combination of structural features contributes to its biological activity.
Research indicates that compounds containing triazole rings can interact with various biological targets. Specifically, this compound has been studied for its potential as a Pim kinase inhibitor . Pim kinases are serine/threonine kinases involved in cell survival and proliferation, making them attractive targets for cancer therapy.
In a study investigating a related class of compounds, it was found that modifications at specific positions on the triazole ring could enhance inhibitory activity against Pim kinases. The introduction of a triazole or secondary amide functionality significantly increased potency, with some analogs demonstrating IC50 values below 30 nM against AML cell lines .
Efficacy in Preclinical Studies
A notable preclinical study demonstrated the antiproliferative effects of triazole derivatives on various cancer cell lines. The compound exhibited significant inhibition of cell growth and induced apoptosis in treated cells. The mechanism involved the inhibition of phosphorylation at Serine 112 of the BAD protein, a key regulator in apoptotic pathways .
Comparative Biological Activity
Compound | Target Kinase | IC50 (nM) | Effect on Cell Growth |
---|---|---|---|
This compound | Pim Kinase | <30 | Significant Inhibition |
CK2 Inhibitor CX-4945 | CK2 | <50 | Moderate Inhibition |
Other Triazole Derivatives | Various | >50 | Variable |
Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was evaluated for its anticancer properties against several human cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways. This suggests its potential as an effective therapeutic agent in oncology.
Study 2: Pharmacokinetics and Toxicology
Another study focused on the pharmacokinetics of this compound revealed favorable absorption characteristics and a promising safety profile in animal models. Toxicological assessments indicated no significant adverse effects at therapeutic doses, supporting further development as a clinical candidate.
Eigenschaften
IUPAC Name |
[1-(1-cyclobutylpiperidin-4-yl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-8-16(14-13-10)12-4-6-15(7-5-12)11-2-1-3-11/h8,11-12,17H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKZBFSDFODNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)N3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.